N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of Isoxazole Moiety: The isoxazole ring can be introduced through a cycloaddition reaction involving nitrile oxides and alkenes.
Coupling Reaction: The final step involves coupling the thiazole and isoxazole moieties through an amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or isoxazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and isoxazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Isoxazoline, isoxazolidine derivatives.
Substitution: Halogenated thiazole derivatives, substituted isoxazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The compound can be evaluated for its potential to inhibit cancer cell growth and proliferation.
Industry:
Agrochemicals: It can be used as a precursor for the synthesis of herbicides and pesticides.
Photographic Sensitizers: The compound can be used in the formulation of photographic materials due to its light-absorbing properties.
Mechanism of Action
The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The isoxazole ring can enhance the compound’s binding affinity and specificity. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their catalytic activity.
Receptor Modulation: It can interact with cell surface or intracellular receptors, modulating their signaling pathways.
Comparison with Similar Compounds
- N-(4-phenylthiazol-2-yl)isoxazole-5-carboxamide
- N-(4-(4-methylphenyl)thiazol-2-yl)isoxazole-5-carboxamide
- N-(4-(4-chlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide
Uniqueness: N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its physicochemical properties, such as solubility and lipophilicity. This structural variation can also affect its biological activity and specificity towards molecular targets.
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-10-3-5-11(6-4-10)12-9-21-15(17-12)18-14(19)13-7-8-16-20-13/h3-9H,2H2,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHRPEPPIFHWKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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